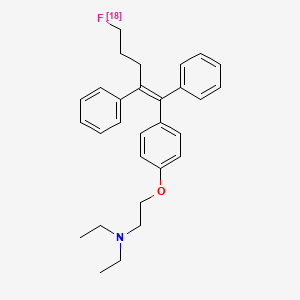

Fluoromethyl-N,N-diethyltamoxifen, F-18

Description

Contextualizing Estrogen Receptor Imaging in Molecular Oncology Research

The estrogen receptor is a key biomarker in oncology, especially in breast cancer. nih.gov Approximately 75% of breast cancers are ER-positive, and the presence of these receptors is a crucial factor for prognosis and for predicting the response to endocrine therapies. capes.gov.br Traditionally, ER status is determined by performing immunohistochemistry on biopsied tumor tissue. However, this method is invasive and subject to sampling errors, as it only provides information about a small piece of a single tumor.

Molecular imaging with PET offers a significant advantage by providing a non-invasive, whole-body assessment of ER expression in both the primary tumor and any metastatic lesions. nih.gov The most well-established radiotracer for this purpose is 18F-Fluoroestradiol (18F-FES), an estrogen analog. nih.govuic.edu Imaging with agents like 18F-FES can help in the initial staging of metastatic breast cancer, guide treatment strategies, and monitor the effects of therapy. nih.govuic.edu The development of new and diverse ER-targeted radiotracers is an ongoing area of research aimed at overcoming the challenges of existing agents and providing more precise diagnostic tools. uic.edu

Rationale for Tamoxifen (B1202) Analog Development in Positron Emission Tomography (PET) Radiopharmacology

Tamoxifen is a landmark drug in the treatment of ER-positive breast cancer. It acts as a selective estrogen receptor modulator (SERM), binding to the estrogen receptor and blocking the proliferative effects of estrogen in breast tissue. nih.gov Given that tamoxifen and its metabolites have a high binding affinity for the ER, it serves as a logical foundation for the design of PET radiotracers. frontiersin.org

The rationale for developing F-18 labeled tamoxifen analogs is multifaceted:

Target Specificity: Since tamoxifen is designed to target the ER, a radiolabeled version should, in principle, accumulate in ER-rich tissues, allowing for their visualization with PET.

Predicting Therapy Response: A PET tracer based on tamoxifen could potentially predict which patients are most likely to respond to tamoxifen therapy by visualizing whether the drug can effectively reach and bind to its target receptors in the tumors.

Investigating Resistance: In cases where tumors become resistant to tamoxifen, a tamoxifen-based tracer could help investigate the mechanisms of resistance, such as downregulation or mutation of the estrogen receptor.

Improved Pharmacokinetics: The development of analogs involves modifying the structure of the parent compound, tamoxifen. These modifications can be tailored to improve the imaging characteristics, such as optimizing uptake, clearance, and metabolic stability for PET imaging.

Historical Development and Early Research Context of F-18 Labeled Tamoxifen Analogs

The concept of radiolabeling tamoxifen for imaging purposes is not new; early studies explored labeling the compound with isotopes like Iodine-131 for biodistribution experiments in rats. nih.gov With the advancement of PET technology, the focus shifted to labeling with positron emitters like Fluorine-18.

Early research into fluorinated tamoxifen analogs focused on synthesizing compounds that retained or exceeded the ER binding affinity of the parent drug. One such study detailed the synthesis of several new fluorotamoxifen analogs where the fluorine atom was placed on the aliphatic side chain of tamoxifen. nih.gov Among these was (cis) fluoromethyl-N,N-diethyltamoxifen.

In vitro receptor binding studies were conducted to determine the efficacy of these new compounds. The binding of the fluorotamoxifens to estrogen receptors from rat uteri was assessed by measuring their ability to displace [3H]estradiol. The results showed that the fluorinated analogs had binding affinities that were similar or superior to that of tamoxifen itself. nih.gov Specifically, (cis) fluoromethyl-N,N-diethyltamoxifen demonstrated a higher binding affinity than tamoxifen, indicating its strong potential for imaging estrogen receptors via PET. nih.gov

Estrogen Receptor Binding Affinity of Fluorotamoxifen Analogs

| Compound | IC50 Value (M) |

|---|---|

| (cis) Fluoromethyl-N,N-diethyltamoxifen | 1 x 10⁻⁷ |

| Tamoxifen | 5 x 10⁻⁷ |

| N,N-diethylfluorotamoxifen (trans) | 2 x 10⁻⁷ |

| Fluorotamoxifen | 5 x 10⁻⁷ |

| N,N-diethylfluorotamoxifen (cis) | 1 x 10⁻⁶ |

Data sourced from a study on the synthesis and in vitro receptor binding of fluorotamoxifen analogues. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

This early research established a strong preclinical foundation for the potential utility of F-18 labeled fluoromethyl-N,N-diethyltamoxifen as a specific and high-affinity radiotracer for the non-invasive study of estrogen receptor status in vivo.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143554-40-9 |

|---|---|

Molecular Formula |

C29H34FNO |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

N,N-diethyl-2-[4-[(Z)-5-(18F)fluoranyl-1,2-diphenylpent-1-enyl]phenoxy]ethanamine |

InChI |

InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28-/i30-1 |

InChI Key |

OQKDZUODTBKRRW-KLZOAXTOSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCC[18F])\C2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Radiochemistry and Synthesis Methodologies of Fluoromethyl N,n Diethyltamoxifen, F 18

Strategies for Fluorine-18 Radiolabeling

The incorporation of the short-lived F-18 isotope into complex organic molecules requires efficient and rapid chemical reactions. The two primary strategies employed are nucleophilic and electrophilic radiofluorination.

Nucleophilic substitution is the most common method for producing F-18 labeled radiopharmaceuticals. nih.gov This approach utilizes [¹⁸F]fluoride, typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, which yields high specific activity. nih.gov The key challenge is the low reactivity of the fluoride (B91410) ion in its aqueous production medium, where it is heavily solvated by water molecules. nih.gov

To overcome this, the [¹⁸F]fluoride must be dehydrated, a process usually achieved through azeotropic distillation with acetonitrile (B52724) in the presence of a phase-transfer catalyst. nih.gov Common catalysts include potassium/Kryptofix 2.2.2 (K₂₂₂) complexes or large tetraalkylammonium salts like tetrabutylammonium (B224687) (TBA). nih.gov Once activated, the "naked" [¹⁸F]fluoride ion becomes a potent nucleophile capable of displacing a good leaving group in an Sₙ2 or nucleophilic aromatic substitution (SₙAr) reaction. nih.gov

For aliphatic systems, such as the synthesis of a fluoromethyl group, the reaction involves the Sₙ2 displacement of a leaving group like a tosylate, mesylate, or triflate. frontiersin.org The synthesis of [¹⁸F]Fluoromethyl-N,N-diethyltamoxifen would typically proceed via the reaction of a suitable precursor bearing such a leaving group with activated [¹⁸F]fluoride.

Electrophilic radiofluorination, using reagents like [¹⁸F]F₂ gas, is an older and less common method. The primary drawback of this approach is the unavoidable addition of a carrier (non-radioactive ¹⁹F₂ gas), which is necessary to recover the [¹⁸F]F₂ from the cyclotron target. nih.gov This results in a product with significantly lower specific activity, which is a critical disadvantage for receptor-based imaging where the concentration of target receptors is low. nih.gov Due to this limitation, nucleophilic methods are strongly preferred for synthesizing receptor-avid tracers like tamoxifen (B1202) analogs.

Precursor Design and Chemical Transformations for F-18 Incorporation

The success of a radiosynthesis heavily depends on the design of the precursor molecule, which must be stable under storage conditions yet highly reactive during the brief radiolabeling step.

For the synthesis of [¹⁸F]Fluoromethyl-N,N-diethyltamoxifen, a common strategy involves a precursor where a hydroxymethyl group on the tamoxifen core is converted into a tosyloxymethyl group. The tosylate (p-toluenesulfonate) group is an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.

The synthesis pathway involves creating a tamoxifen analog with a reactive site for fluoromethylation. This often starts with a multi-step organic synthesis to build the tamoxifen scaffold and introduce a hydroxymethyl group at the desired position, which is then tosylated. For instance, the synthesis of [¹⁸F]Fluoromethylcholine involves the in-situ preparation of [¹⁸F]fluoromethyl tosylate from ditosylmethane, which then reacts with the amine precursor. nih.gov A similar two-step, one-pot strategy can be envisioned for tamoxifen analogs, where a precursor is first fluoromethylated before a final reaction step.

Radiochemical yield (RCY) and radiochemical purity (RCP) are critical parameters for the viability of a PET tracer.

Radiochemical Yield (RCY): This is the percentage of the initial radioactivity that is incorporated into the final, purified product, often corrected for radioactive decay. For clinical use, a reliable and sufficiently high RCY is necessary to produce enough doses from a single cyclotron run. Yields can be highly variable depending on the precursor, reaction conditions (temperature, time, solvent), and purification method. For example, the automated synthesis of [¹⁸F]FES, another estrogen receptor tracer, reported decay-corrected yields of 30-35%. snmjournals.org The synthesis of [¹⁸F]FCH has been reported with decay-corrected yields of 16(± 4)%. iaea.org

Radiochemical Purity (RCP): This measures the proportion of the total radioactivity in the final product that is in the desired chemical form. High RCP is essential to ensure that the detected PET signal originates from the target tracer and not from radioactive impurities, which could lead to poor image quality or misinterpretation. RCP is typically assessed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). d-nb.info For clinical use, RCP must typically exceed 95-99%. snmjournals.orgnih.gov

The purification of the final radiolabeled tamoxifen analog is crucial and is usually performed using semi-preparative HPLC, followed by solid-phase extraction (SPE) to remove the HPLC solvents and formulate the tracer in a biocompatible solution. nih.govsnmjournals.org

Table 1: Comparative Data on F-18 Labeled Radiopharmaceuticals

| Radiotracer | Precursor Type | Synthesis Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Total Synthesis Time |

| [¹⁸F]FES | Cyclic Sulfate | Nucleophilic Fluorination | 30-35% | >99% | 75-80 min |

| [¹⁸F]FCH | Tosylate/Bromide | Nucleophilic Alkylation | 16(± 4)% | >99.99% | ~49 min |

| [¹⁸F]FPCMT | Tosylate | Nucleophilic Alkylation | 4-5% (non-corrected) | 98-99% | Not Specified |

Data sourced from references snmjournals.orgiaea.orgnih.gov. This table illustrates typical performance metrics for F-18 tracers synthesized via nucleophilic pathways.

Automation in Radiosynthesis Protocols for F-18 Labeled Compounds

Given the short half-life of F-18 and the high radiation exposure associated with manual synthesis, automation is a key requirement for the routine clinical production of PET radiopharmaceuticals. researchgate.netnih.gov Commercially available automated synthesis modules (e.g., GE TRACERlab, AllinOne) are designed to perform the entire synthesis process, from the trapping of cyclotron-produced [¹⁸F]fluoride to the final formulation of the sterile product. snmjournals.orgiaea.orgnih.gov

These modules integrate several steps:

Trapping of aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

Elution of [¹⁸F]fluoride into a reaction vessel.

Azeotropic drying with acetonitrile. nih.gov

Heating the reaction mixture of the precursor and activated fluoride.

Purification via automated HPLC.

Solid-phase extraction (SPE) for formulation.

Sterile filtration into a final product vial. nih.gov

Automating the synthesis of compounds like [¹⁸F]Fluoromethyl-N,N-diethyltamoxifen ensures reproducibility, enhances operator safety by minimizing radiation dose, and maintains product quality under current Good Manufacturing Practice (cGMP) guidelines. researchgate.netnih.gov The development of automated protocols is a crucial step in translating a novel radiotracer from a research setting to widespread clinical application. rsc.org

Production of Fluorine-18 Radionuclide for Radiotracer Synthesis

The production of the positron-emitting radionuclide Fluorine-18 (¹⁸F) is a critical first step in the synthesis of ¹⁸F-labeled radiopharmaceuticals, including Fluoromethyl-N,N-diethyltamoxifen, F-18. With a convenient half-life of approximately 109.8 minutes and favorable decay properties, ¹⁸F is the most widely used radioisotope in positron emission tomography (PET). openmedscience.comnih.goviba-radiopharmasolutions.comiaea.orgnih.gov Its production is typically accomplished using a medical cyclotron. openmedscience.comnih.gov

The most common and efficient method for producing ¹⁸F is through the proton bombardment of an enriched Oxygen-18 (¹⁸O) target. openmedscience.comnih.govwikipedia.org This process is achieved via the ¹⁸O(p,n)¹⁸F nuclear reaction, where high-energy protons (typically in the range of 11-18 MeV) from a cyclotron or linear particle accelerator irradiate water that has been enriched with ¹⁸O. openmedscience.comwikipedia.orgcern.ch The collision of protons with the ¹⁸O atoms results in the ejection of a neutron, thereby transforming the ¹⁸O nucleus into an ¹⁸F nucleus. openmedscience.com The resulting product is an aqueous solution of [¹⁸F]fluoride ions (¹⁸F⁻). nih.govnih.gov This method is favored for producing ¹⁸F for nucleophilic substitution reactions due to its high yield and high specific activity, which is crucial for imaging low-capacity systems like receptors. nih.govnih.govacs.org

The targetry used for ¹⁸F production is designed to withstand the intense heat and radiation generated during proton bombardment. openmedscience.com Target bodies are often constructed from materials like silver or aluminum. openmedscience.comcern.ch The enriched [¹⁸O]water is contained within this target, which is equipped with a cooling system to manage the heat produced during the reaction. openmedscience.com

Following bombardment, the [¹⁸F]fluoride must be separated from the bulk target water and purified. openmedscience.com This is commonly achieved using anion exchange chromatography. openmedscience.com The target solution is passed through a resin column that traps the [¹⁸F]fluoride ions, allowing the [¹⁸O]water to be recovered for reuse. openmedscience.com The trapped [¹⁸F]fluoride is then eluted from the column, typically using a solution like potassium carbonate. openmedscience.com For the [¹⁸F]fluoride to be reactive for nucleophilic substitution, it must be in an anhydrous environment, as it forms strong hydrogen bonds in aqueous solutions that render it unreactive. nih.govnih.gov This is typically accomplished through azeotropic distillation with acetonitrile. nih.govacs.org

Alternatively, ¹⁸F can be produced as electrophilic fluorine gas ([¹⁸F]F₂). nih.gov One method for this is the deuteron (B1233211) bombardment of neon-20, following the ²⁰Ne(d,α)¹⁸F nuclear reaction. nih.gov Another approach involves a two-step process starting with the ¹⁸O(p,n)¹⁸F reaction on gaseous [¹⁸O]O₂, followed by an isotopic exchange step. researchgate.net The production of electrophilic [¹⁸F]F₂ often requires the addition of a carrier, non-radioactive fluorine-19 (¹⁹F), which results in a lower specific activity compared to nucleophilic [¹⁸F]fluoride. nih.govacs.org The choice between producing nucleophilic [¹⁸F]fluoride or electrophilic [¹⁸F]F₂ depends on the subsequent radiolabeling strategy required for the specific radiotracer being synthesized. nih.gov For receptor-ligand imaging, the high specific activity achieved through the ¹⁸O(p,n)¹⁸F reaction to produce nucleophilic [¹⁸F]fluoride is generally preferred. nih.gov

Interactive Data Table: Comparison of ¹⁸F Production Methods

| Production Method | Nuclear Reaction | Target Material | Product Form | Specific Activity | Key Characteristics |

| Proton Bombardment | ¹⁸O(p,n)¹⁸F | Enriched [¹⁸O]Water | Nucleophilic [¹⁸F]Fluoride | High (>370 GBq/batch) nih.govacs.org | Most common method; produces no-carrier-added ¹⁸F suitable for nucleophilic substitution. openmedscience.comnih.gov |

| Deuteron Bombardment | ²⁰Ne(d,α)¹⁸F | Neon-20 Gas | Electrophilic [¹⁸F]F₂ | Low (carrier-added) nih.gov | Used for electrophilic fluorination reactions. nih.gov |

| Two-Step Proton Bombardment | ¹⁸O(p,n)¹⁸F | Enriched [¹⁸O]Oxygen Gas | Electrophilic [¹⁸F]F₂ | Low to Moderate (350-600 GBq/mmol) researchgate.net | Involves isotopic exchange with carrier ¹⁹F₂. researchgate.net |

Molecular Interactions and Receptor Binding Affinity Studies of Fluoromethyl N,n Diethyltamoxifen, F 18

In Vitro Estrogen Receptor Binding Assays

In vitro binding assays are fundamental in characterizing the interaction of a ligand with its receptor. These assays provide quantitative measures of binding affinity, which are crucial for predicting the potential efficacy of a radiotracer in vivo.

Competitive binding assays are employed to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand. In the case of estrogen receptors, this is often performed using tritiated estradiol (B170435) ([³H]E₂).

While specific competitive binding data for Fluoromethyl-N,N-diethyltamoxifen, F-18 against individual estrogen receptor subtypes (ERα and ERβ) are not extensively detailed in the reviewed literature, studies on its non-radioactive counterpart, (cis) fluoromethyl-N,N-diethyltamoxifen, provide valuable insights. Research has demonstrated that fluorinated tamoxifen (B1202) analogs can exhibit strong binding to estrogen receptors. In a study utilizing cytosol estrogen receptors from rat uteri, the IC₅₀ value—the concentration of a drug that is required for 50% inhibition in vitro—for (cis) fluoromethyl-N,N-diethyltamoxifen was determined to be 1 x 10⁻⁷ M. nih.gov This indicates a high affinity for the estrogen receptor.

The binding affinity of various tamoxifen derivatives is known to differ between ERα and ERβ. For instance, some tamoxifen analogs show differential binding to ERα and ERβ isoforms. nih.gov However, without direct experimental data for this compound, its specific affinity for each subtype remains an area for further investigation.

Receptor binding kinetics are described by the association (kₒₙ) and dissociation (kₒff) rate constants, which determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). These parameters provide a more detailed understanding of the ligand-receptor interaction than IC₅₀ values alone.

Comparative Analysis of F-18 Labeled Tamoxifen Analogs and Parent Compounds

The development of novel radiotracers often involves a comparative analysis of a series of related compounds to understand how structural modifications influence their biological activity.

The affinity of tamoxifen and its analogs for the estrogen receptor is governed by their three-dimensional structure and the nature of their functional groups. The triphenylethylene (B188826) scaffold is a key feature, and modifications to the side chains and phenyl rings can significantly alter binding affinity. nih.gov

Studies on various tamoxifen derivatives have shown that the presence and nature of the aminoalkyl side chain are crucial for high-affinity binding and antiestrogenic activity. nih.gov The introduction of a fluorine atom, as in this compound, is a strategic modification for developing PET tracers. The position of the fluorine atom can impact the binding affinity. For instance, fluorination on the aliphatic chain has been shown to result in compounds with similar or even superior binding affinities compared to tamoxifen. nih.gov

The following table presents the IC₅₀ values for (cis) fluoromethyl-N,N-diethyltamoxifen and related compounds from a competitive binding assay using rat uterine cytosol estrogen receptors and [³H]estradiol. nih.gov

| Compound | IC₅₀ (M) |

| (cis) Fluoromethyl-N,N-diethyltamoxifen | 1 x 10⁻⁷ |

| Tamoxifen | 5 x 10⁻⁷ |

| N,N-diethylfluorotamoxifen-trans | 2 x 10⁻⁷ |

| N,N-diethylfluorotamoxifen-cis | 1 x 10⁻⁶ |

| Fluorotamoxifen | 5 x 10⁻⁷ |

This table is based on data from Yang et al., 1991. nih.gov

The data indicates that (cis) fluoromethyl-N,N-diethyltamoxifen has a 5-fold higher affinity for the estrogen receptor than tamoxifen in this assay system.

Modification of the alkyl side chain of tamoxifen analogs has been a key strategy in developing selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs). The length and composition of this chain can influence the compound's interaction with the hydrophobic pocket of the estrogen receptor's ligand-binding domain. researchgate.net

For fluorinated analogs, placing the fluorine atom at the end of the aliphatic chain is a common strategy for creating F-18 labeled PET probes. nih.gov This modification in (cis) fluoromethyl-N,N-diethyltamoxifen, where a fluoromethyl group is present, appears to be beneficial for receptor affinity, as suggested by its lower IC₅₀ value compared to tamoxifen. nih.gov The diethylamino group is also a common feature in many high-affinity tamoxifen derivatives.

Cellular Uptake and Efflux Mechanisms in Estrogen Receptor-Positive Cell Lines

The utility of a PET tracer is not only dependent on its receptor affinity but also on its ability to be taken up by target cells and its susceptibility to cellular efflux mechanisms. Estrogen receptor-positive breast cancer cell lines, such as MCF-7, are commonly used models to study these processes.

The uptake of tamoxifen and its derivatives into ER-positive cells is a complex process that can involve passive diffusion due to their lipophilic nature, as well as receptor-mediated endocytosis. Once inside the cell, these compounds can bind to estrogen receptors located in the cytoplasm and nucleus. Studies with tamoxifen have shown that it can be rapidly internalized by MCF-7 cells, with uptake following saturable transport kinetics. nih.gov

However, a significant challenge in cancer therapy is the development of multidrug resistance (MDR), which is often mediated by the overexpression of drug efflux transporters such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs). nih.govscispace.com These transporters can actively pump drugs out of the cancer cells, reducing their intracellular concentration and efficacy. Tamoxifen itself has been shown to induce the expression of these efflux transporters in MCF-7 cells, leading to acquired resistance. nih.govscispace.com While specific studies on the cellular uptake and efflux of this compound are limited, it is plausible that as a tamoxifen analog, it would be subject to similar transport mechanisms. Its potential as a PET imaging agent suggests that its initial uptake is sufficient for signal detection before significant efflux can occur.

Preclinical Pharmacological and Biological Evaluation of Fluoromethyl N,n Diethyltamoxifen, F 18 in Animal Models

In Vivo Biodistribution and Pharmacokinetic Characterization in Non-Human Species

The in vivo behavior of a PET radiotracer is fundamental to its potential clinical utility. Biodistribution studies provide insights into the uptake, retention, and clearance of the compound from various organs and tissues, while pharmacokinetic analysis characterizes its time course in the body.

The biodistribution of a closely related [¹⁸F]-labeled tamoxifen (B1202) analogue, [¹⁸F]FTX, was investigated in mammary tumor-bearing rats to understand its uptake in target and non-target tissues. Two hours post-injection, the tumor demonstrated a significant uptake of the radiotracer. The uptake in various organs provides a profile of the tracer's distribution and potential for imaging ER-positive tissues.

The following table summarizes the biodistribution data for [¹⁸F]FTX in mammary tumor-bearing rats at 2 hours post-injection. The values are presented as the mean percentage of the injected dose per gram of tissue (% ID/g) ± standard deviation.

Interactive Data Table: Biodistribution of [¹⁸F]FTX in Mammary Tumor-Bearing Rats (2 hours post-injection)

| Tissue | Uptake (% ID/g ± SD) |

|---|

Data derived from studies on a closely related [¹⁸F]-labeled tamoxifen analogue ([¹⁸F]FTX). nih.gov

Information regarding the specific metabolic stability and radiometabolite profile for [¹⁸F]Fluoromethyl-N,N-diethyltamoxifen in animal models is not extensively detailed in the currently available peer-reviewed literature. The metabolism of ¹⁸F-radiotracers is a critical factor as the cleavage of the carbon-fluorine bond can lead to the release of [¹⁸F]fluoride, which accumulates in bone and can increase background signal. researchgate.netnih.gov The metabolic pathway of tamoxifen itself is complex, involving N-demethylation and hydroxylation, and it is anticipated that fluorinated analogues would undergo similar transformations. nih.gov Detailed analysis, often using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC), is necessary to distinguish the parent radiotracer from its metabolites in plasma and tissue samples. abo.finih.gov

The biodistribution of PET tracers can be influenced by various experimental factors. Anesthesia, for instance, can alter physiological parameters such as heart rate, blood pressure, and respiration, which in turn can affect blood flow and tracer delivery to tissues. frontiersin.org The specific type and depth of anesthesia should be carefully controlled and reported in preclinical studies to ensure reproducibility. Animal handling procedures, including stress levels, can also impact hormonal status and receptor expression, potentially influencing the uptake of an ER-targeted radiotracer. While general principles of careful animal handling and standardized anesthesia protocols are crucial for all preclinical PET imaging studies, specific studies detailing the influence of these factors on the biodistribution of [¹⁸F]Fluoromethyl-N,N-diethyltamoxifen are not prominently available in the literature.

Estrogen Receptor Specificity and Blocking Studies in Animal Models

A key characteristic of a successful receptor-targeted radiotracer is its ability to bind specifically to its target. This is typically demonstrated through in vivo blocking studies where the uptake of the radiotracer is competitively inhibited by an excess of an unlabeled ligand that also binds to the same receptor.

To confirm that the uptake of the fluorinated tamoxifen analogue in ER-positive tissues is indeed mediated by the estrogen receptor, blocking studies were performed. In these experiments, mammary tumor-bearing rats were pretreated with diethylstilbestrol (B1670540) (DES), a potent non-steroidal estrogen, before the administration of [¹⁸F]FTX. nih.gov Pretreatment with DES led to a significant reduction in the tumor uptake of the radiotracer, indicating that [¹⁸F]FTX and DES compete for the same binding site, the estrogen receptor. nih.gov This finding supports the ER-mediated uptake of this class of radiotracers. nih.gov

The table below shows the tumor uptake of [¹⁸F]FTX with and without pretreatment with diethylstilbestrol.

Interactive Data Table: Effect of Diethylstilbestrol (DES) Blocking on Tumor Uptake of [¹⁸F]FTX in Rats

| Treatment | Tumor Uptake (% ID/g ± SD) |

|---|---|

| [¹⁸F]FTX alone | 0.41 ± 0.07 |

Data derived from studies on a closely related [¹⁸F]-labeled tamoxifen analogue ([¹⁸F]FTX). nih.gov

The binding affinity of a radiotracer for its target receptor is a critical determinant of its imaging potential. In vitro competitive binding assays are commonly used to determine the concentration of the compound required to inhibit 50% of the binding of a known radioligand (IC50 value). A lower IC50 value indicates a higher binding affinity.

The binding affinities of several fluorotamoxifen analogues to rat uterine cytosol estrogen receptors were determined using a competitive binding assay with [³H]estradiol. The results demonstrated that these fluorinated derivatives have binding affinities that are comparable or even superior to that of tamoxifen itself. nih.gov Specifically, (cis) fluoromethyl-N,N-diethyltamoxifen exhibited a strong binding affinity for the estrogen receptor. nih.gov

The following table presents the IC50 values for tamoxifen and its fluorinated analogues.

Interactive Data Table: Estrogen Receptor Binding Affinities of Tamoxifen and Fluorotamoxifen Analogues

| Compound | IC50 (M) |

|---|---|

| Tamoxifen | 5 x 10⁻⁷ |

| Fluorotamoxifen (VII) | 5 x 10⁻⁷ |

| N,N-diethylfluorotamoxifen (IV) - cis | 1 x 10⁻⁶ |

| N,N-diethylfluorotamoxifen (IV) - trans | 2 x 10⁻⁷ |

Data from in vitro receptor binding studies using rat uterine cytosol. nih.gov

Kinetic Modeling and Compartmental Analysis of In Vivo Positron Emission Tomography Data

Kinetic modeling of dynamic PET data allows for the quantification of biological processes at the molecular level. By analyzing the temporal changes in tracer concentration in tissue and blood, key parameters describing tracer delivery, transport, and binding can be estimated. nih.gov

Compartmental models are mathematical frameworks used to describe the fate of a tracer in a biological system. For PET tracers, a two-tissue compartmental model (2TCM) is often employed, particularly for receptor-binding agents. nih.gov

K1 (ml/cm³/min): Represents the rate of tracer delivery from arterial plasma to the tissue.

k2 (min⁻¹): Represents the rate of tracer transport from the tissue back to the plasma.

k3 (min⁻¹): Represents the rate of tracer binding to the specific target (e.g., estrogen receptors).

k4 (min⁻¹): Represents the rate of dissociation from the target.

Ki (ml/cm³/min): The net influx rate for irreversibly or near-irreversibly bound tracers, often calculated as (K1 * k3) / (k2 + k3). It reflects the combined effects of tracer delivery and binding. turkupetcentre.net

Vt (ml/cm³): The total volume of distribution for reversibly bound tracers, representing the ratio of the tracer concentration in tissue to that in plasma at equilibrium.

The derivation of these parameters for [18F]FMe-NET would involve fitting the dynamic tissue data, obtained from PET scans, to the chosen compartmental model using the arterial input function as a known variable. nih.gov

Representative Kinetic Parameters for a PET Tracer in a Tumor Model

| Kinetic Parameter | Description | Typical Value (Illustrative) |

| K1 | Tracer delivery rate | 0.15 ml/cm³/min |

| k2 | Rate of efflux from tissue | 0.20 min⁻¹ |

| k3 | Rate of binding to receptor | 0.10 min⁻¹ |

| Ki | Net influx rate | 0.05 ml/cm³/min |

| Vt | Total distribution volume | 3.5 ml/cm³ |

| Note: This table provides illustrative values to represent the output of kinetic analysis for a tracer like [18F]FMe-NET. |

Graphical analysis techniques offer a simplified and robust method for estimating kinetic parameters without the need for complex iterative model fitting. wikipedia.org

Patlak Plot: This method is used for tracers that exhibit irreversible or nearly irreversible binding. turkupetcentre.net It creates a linear plot after an initial equilibrium period, where the slope represents the net influx constant, Ki. turkupetcentre.net This approach is model-independent under the assumption that once the tracer enters the "trapped" compartment, it does not leave during the scan. turkupetcentre.net The Patlak analysis would be suitable for [18F]FMe-NET if its binding to the estrogen receptor is sufficiently strong and stable over the imaging period.

Logan Plot: This technique is applied to tracers with reversible binding kinetics. wikipedia.org It also generates a linear plot at later time points, and its slope is directly proportional to the total volume of distribution (Vt). wikipedia.org The Logan plot is advantageous because it is less sensitive to noise compared to compartmental model fitting. nih.gov The choice between Patlak and Logan analysis for [18F]FMe-NET would depend on its dissociation rate (k4) from the estrogen receptor.

The arterial input function (AIF) is the time-course of the unmetabolized radiotracer concentration in arterial plasma and is a critical component for quantitative kinetic modeling. frontiersin.org

Accurate AIF measurement in preclinical animal models is challenging due to the small blood volume of the animals. nih.govresearchgate.net It typically involves serial arterial blood sampling throughout the dynamic PET scan. nih.gov These blood samples are then processed to separate plasma from whole blood and analyzed to correct for the presence of radioactive metabolites, ensuring that the input function reflects only the parent tracer concentration.

Given the technical difficulties, alternative methods are often explored:

Image-Derived Input Function (IDIF): This involves placing a region of interest (ROI) over a large artery, such as the aorta or carotid artery, within the PET image to directly measure the blood activity. nih.gov This method avoids invasive sampling but requires careful correction for partial volume effects and spillover from surrounding tissues.

Standard Arterial Input Function (SAIF): In some cases, a population-averaged AIF can be used and scaled with a few late-time blood samples from the individual animal. This approach minimizes blood loss while maintaining reasonable accuracy. nih.gov

For the preclinical evaluation of [18F]FMe-NET, a robust method for AIF determination, likely involving direct arterial sampling with metabolite correction or a validated IDIF approach, would be essential for accurate kinetic parameter estimation. researchgate.net

Advanced Research Perspectives and Future Directions for Fluoromethyl N,n Diethyltamoxifen, F 18

Methodological Enhancements in Radiotracer Design and Synthesis

The clinical viability of a PET radiotracer like [¹⁸F]Fm-NET is fundamentally dependent on an efficient and reproducible radiosynthesis method. The process must be rapid due to the 109.8-minute half-life of Fluorine-18 and must produce a high-purity product suitable for human injection. frontiersin.org Research is focused on enhancing every stage of this process, from precursor design to the final fluorination reaction.

Modern radiolabeling strategies for introducing ¹⁸F into molecules like tamoxifen (B1202) derivatives predominantly rely on nucleophilic substitution. acs.org This involves reacting a precursor molecule, which contains a good leaving group (e.g., tosylate, mesylate, or a trialkylammonium salt), with no-carrier-added [¹⁸F]fluoride. acs.orgnih.gov For a compound such as [¹⁸F]Fm-NET, the key challenge lies in the efficient fluorination of the fluoromethyl group. This is often achieved via a two-step process where a suitable precursor, like ditosylmethane, is first fluorinated to produce [¹⁸F]fluoromethyl tosylate, a versatile reagent for radiofluoromethylations.

Recent advances aim to overcome the traditionally harsh conditions (high temperatures and basicity) that can be incompatible with complex, sensitive molecules. acs.org Innovations include:

Improved Precursor Design: Synthesizing precursors with highly reactive leaving groups, such as iodonium (B1229267) salts, can facilitate fluorination under milder conditions. Copper-catalyzed reactions of diaryliodonium salts have shown promise for improving reactivity and regioselectivity. acs.org

Microfluidic Synthesis: The use of microfluidic (lab-on-a-chip) systems offers precise control over reaction parameters, reduces reaction volumes, and can significantly shorten synthesis times, thereby increasing decay-corrected radiochemical yields (RCY). researchgate.net

Novel Fluorination Chemistry: Research into new fluorination methods, such as those using silicon-fluoride acceptors (SiFA) or sulfur fluoride (B91410) exchange (SuFEx) click chemistry, provides alternative pathways that can be faster and more efficient for certain substrates. nih.govmdpi.com These methods expand the toolkit available for labeling complex molecules.

The automation of the entire synthesis process using modules like the GE TRACERlab or Eckert & Ziegler systems is now standard for clinical production. nih.govnih.gov These automated systems ensure reproducibility and operator safety, integrating the synthesis, purification (typically via HPLC), and formulation into a seamless workflow. nih.gov For tracers like 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES), a benchmark ER tracer, automated synthesis can achieve decay-corrected yields of 30-40% within 80 minutes. nih.govnih.gov Similar benchmarks would be the goal for next-generation tamoxifen-based tracers.

| Synthesis Strategy | Precursor Type | Typical Conditions | Advantages | Challenges |

| Standard Nucleophilic Substitution | Mesylate, Tosylate | K₂CO₃/Kryptofix K2.2.2, Acetonitrile (B52724), 80-120°C | Well-established, widely applicable. nih.gov | Harsh conditions, potential for side reactions. |

| Iodonium Salt Displacement | (Aryl)(Mesityl)iodonium Salt | Copper Catalyst, lower temperatures | Milder conditions, good for aromatic fluorination. acs.org | Precursor synthesis can be complex. |

| Click Chemistry (e.g., CuAAC) | Alkyne-derivatized molecule + ¹⁸F-azide prosthetic group | CuSO₄, Sodium Ascorbate | High efficiency, modular, mild conditions. mdpi.comsnmjournals.org | Requires multi-step synthesis of prosthetic group. |

| Microfluidic Synthesis | Various | Precise temperature/flow control | Fast reaction times, low reagent use, high yields. researchgate.net | Requires specialized equipment, scaling up can be a challenge. |

Novel Applications Beyond Current Estrogen Receptor-Targeted Research

While the primary application for ER-targeted PET tracers has been the diagnosis and staging of ER-positive breast cancer, the biological roles of estrogen receptors extend to numerous other tissues and disease processes. nih.govsnmjournals.org This opens up promising new avenues for research and clinical application for tracers like [¹⁸F]Fm-NET.

Neurodegenerative Diseases: Estrogen receptors, particularly ERα and ERβ, are present in the brain and are implicated in neuroprotection and cognitive function. nih.govnih.gov There is growing interest in using ER-targeted PET to study the role of estrogen signaling in conditions like Alzheimer's disease, where ER expression may be altered. nih.govnih.gov Such imaging could provide insights into disease mechanisms and serve as a biomarker for novel therapies. However, tracers for brain imaging must demonstrate sufficient blood-brain barrier permeability. nih.gov

Cardiovascular Disease: Estrogen has known cardioprotective effects, and estrogen receptors are found in vascular endothelium and smooth muscle cells. ER-PET could potentially be used to investigate the role of estrogen signaling in atherosclerosis and other cardiovascular conditions.

Oncological Applications Beyond Breast Cancer: ER expression is not limited to breast cancer. Gynecological cancers, such as endometrial and ovarian cancer, as well as some lung cancers and meningiomas, can express estrogen receptors. thieme-connect.com ER-PET could be a valuable tool for patient stratification and therapy selection in these malignancies.

Therapy Response Monitoring: Beyond initial diagnosis, ER-PET can provide a dynamic assessment of treatment efficacy. In patients receiving endocrine therapy, a decrease in tracer uptake can indicate successful target engagement and predict a positive response, often much earlier than anatomical imaging changes would become apparent. snmjournals.org

The development of tracers with selectivity for ER subtypes (ERα vs. ERβ) is a significant future direction. thieme-connect.com Since the two subtypes can have different or even opposing biological functions, subtype-selective tracers would provide a more nuanced understanding of ER signaling in both health and disease. thieme-connect.com

Integration with Multimodal Imaging Approaches in Preclinical Research

To gain a comprehensive understanding of tumor biology and the in-vivo behavior of a radiotracer, PET is increasingly combined with other imaging modalities, primarily Computed Tomography (CT) and Magnetic Resonance Imaging (MRI). This integration is crucial in the preclinical evaluation of new tracers like [¹⁸F]Fm-NET.

PET/CT: This is the most common hybrid imaging modality in clinical practice. The CT component provides a high-resolution anatomical map, which is fused with the functional PET data. In preclinical research using animal models, PET/CT allows for precise localization of tracer uptake within specific organs and tumors, enabling accurate quantification of biodistribution and dosimetry calculations. nih.gov For example, a preclinical study of a new tracer in swine used PET/CT to determine the time-integrated activity in various organs to estimate the radiation dose for human translation. nih.gov

PET/MRI: The combination of PET with MRI offers superior soft-tissue contrast compared to CT, without additional ionizing radiation from the anatomical scan. nih.gov This is particularly advantageous for imaging in the brain, as well as for detailed morphological assessment of tumors. nih.gov Advanced MRI techniques, such as Diffusion-Weighted Imaging (DWI), can provide information on tissue cellularity, which, when combined with the metabolic or receptor-density information from PET, offers a multi-parametric view of the tumor microenvironment. nih.gov Preclinical dual-tracer PET/MRI protocols have been developed to simultaneously phenotype tumors for multiple receptors, such as ER and HER2, providing a powerful tool for assessing tumor heterogeneity. nih.govnih.gov

These multimodal approaches are essential for characterizing a new radiotracer. They allow researchers to correlate functional data from PET with anatomical and physiological information from CT or MRI, leading to a more complete biological picture and a stronger rationale for clinical translation.

| Modality | Information Provided | Advantages in Preclinical Research |

| PET | Functional data (receptor density, metabolism) | High sensitivity, quantitative molecular information. nih.gov |

| CT | Anatomical data (density, structure) | Fast acquisition, high spatial resolution for bone and lungs. |

| MRI | Anatomical & Physiological data (soft tissue, water diffusion, perfusion) | Excellent soft-tissue contrast, no ionizing radiation, functional parameters (DWI). nih.govnih.gov |

| PET/CT | Fused functional and anatomical imaging | Precise localization of tracer uptake, accurate attenuation correction for PET. nih.gov |

| PET/MRI | Fused functional and high-contrast anatomical/physiological imaging | Superior soft-tissue characterization, simultaneous acquisition of multiple parameters. nih.govnih.gov |

Translational Research Pathways for Radioligand Development

The path from a promising preclinical radioligand to a clinically approved PET imaging agent is a complex, multi-step process governed by strict regulatory frameworks. For a compound like [¹⁸F]Fm-NET, this pathway involves demonstrating safety and potential efficacy through a structured series of studies.

The typical translational pathway includes:

Preclinical Evaluation: This foundational stage involves in-vitro cell binding assays and in-vivo studies in animal models (often rodents and larger mammals like swine). nih.govnih.gov These studies establish the tracer's binding affinity, specificity, biodistribution, pharmacokinetics, and metabolic stability. Multimodal imaging (PET/CT or PET/MRI) is heavily utilized here. nih.gov

Dosimetry: Radiation dosimetry estimates, calculated from animal biodistribution data, are required to predict the radiation dose to various organs and the total effective dose to humans. nih.govnih.gov This is a critical safety component for any new radiopharmaceutical.

Investigational New Drug (IND) Application: Before a new tracer can be tested in humans, an IND application must be filed with a regulatory body like the U.S. Food and Drug Administration (FDA). nih.gov The IND package contains all preclinical data, manufacturing information (Chemistry, Manufacturing, and Controls - CMC), and the proposed clinical trial protocol.

Exploratory IND (eIND): The FDA offers an "Exploratory IND" pathway to facilitate early-phase human studies. radiologykey.comfda.gov This approach allows for limited human exposure with sub-pharmacologic doses ("microdoses") to gather initial data on pharmacokinetics and biodistribution without the extensive toxicology data required for a traditional Phase 1 trial. radiologykey.comfda.gov This is a highly valuable pathway for PET tracers.

Clinical Trials (Phase 1-3):

Phase 1: The first-in-human trials assess safety, biodistribution, and dosimetry in a small number of healthy volunteers or patients. nih.gov

Phase 2: These trials evaluate the tracer's ability to detect or measure the intended target in a larger patient cohort and optimize the imaging protocol. nih.gov For an ER tracer, this would involve comparing PET findings with biopsy results. nih.gov

Phase 3: Large-scale trials are conducted to establish the diagnostic accuracy, sensitivity, and specificity of the tracer for its intended clinical indication, comparing it to the standard of care.

New Drug Application (NDA): Following successful clinical trials, an NDA is submitted to the FDA for marketing approval, which, if granted, allows for routine clinical use. nih.gov The approval of 16α-[¹⁸F]fluoroestradiol (brand name Cerianna) provides a clear precedent for this pathway for ER-targeted agents. youtube.com

This entire process, from bench to bedside, requires a collaborative, multi-disciplinary effort and can take many years to complete. youtube.com

Q & A

Q. What methodologies are recommended for synthesizing Fluoromethyl-N,N-diethyltamoxifen, F-18 and ensuring radiochemical purity?

To synthesize this compound, researchers typically use nucleophilic fluorination reactions with [18F]fluoride ions. Key steps include:

- Precursor selection : Use tert-butyl-protected precursors to minimize side reactions .

- Reaction optimization : Employ anhydrous conditions and phase-transfer catalysts (e.g., Kryptofix 222) to enhance radiochemical yield .

- Purification : Utilize high-performance liquid chromatography (HPLC) with C18 columns to isolate the product and confirm purity (>95%) .

- Validation : Measure specific activity via gamma counting and validate chemical structure using mass spectrometry .

Q. How can researchers validate the specificity of this compound uptake in target tissues?

Validation requires a multi-modal approach:

- In vitro assays : Compare tracer uptake in target cells (e.g., estrogen receptor-positive cells) versus controls using autoradiography .

- Blocking studies : Co-administer unlabeled Tamoxifen to confirm competitive binding .

- Biomarker correlation : Quantify uptake against immunohistochemical markers (e.g., Glut-1 for hypoxia) to assess biological relevance .

Q. What statistical approaches are appropriate for analyzing low-signal F-18 tracer data in preclinical models?

For low-count PET

- Minimum Detectable Activity (MDA) : Calculate using the last non-zero photopeak region-of-interest (ROI) area, accounting for background noise .

- ANOVA with post-hoc tests : Compare mean uptake across groups (e.g., tumor vs. normal tissue) and apply Tukey’s test for pairwise comparisons (α = 0.05) .

- Error propagation : Use Poisson statistics to model decay-corrected counts and minimize Type I errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between F-18 tracer uptake and expected biological activity (e.g., hypoxia vs. proliferation)?

Contradictions often arise from discordant biomarker interactions:

- Multi-parametric imaging : Co-register F-18 PET with MRI or FDG-PET to assess spatial overlap with glucose metabolism or perfusion markers .

- Gene expression profiling : Correlate tracer distribution with RNA-seq data (e.g., hypoxia-inducible genes like Glut-1 vs. proliferation markers like Ki-67) .

- Dynamic modeling : Use compartmental models to separate perfusion-driven uptake from specific binding .

Q. What protocols ensure cross-site reproducibility for F-18 PET imaging in multicenter trials?

Standardization requires:

- Centralized calibration : Use a reference phantom (e.g., uniform 18F-filled cylinders) to harmonize scanner sensitivity .

- VOI consistency : Adopt predefined anatomical ROIs (e.g., striatum for neurological studies) with MRI co-registration to minimize inter-operator variability .

- Data harmonization : Apply the Centiloid scale to normalize F-18 tracer uptake values against a PiB (Pittsburgh compound B) reference standard .

Q. How can partial volume effects (PVE) be corrected in high-resolution F-18 PET imaging?

PVE correction methodologies include:

- Recovery coefficients : Measure contrast recovery coefficients (CRC) using spherical phantoms of known sizes (e.g., 7.86–37 mm) to model resolution loss .

- Voxel-based correction : Apply iterative reconstruction algorithms (e.g., OSEM with point-spread function modeling) to improve CRC accuracy .

- Multi-modal masking : Use CT or MRI data to refine ROI boundaries and exclude spill-in from adjacent tissues .

Q. What are the challenges in integrating F-18 tracer data with multi-omics datasets?

Key challenges and solutions:

- Temporal mismatch : Align PET imaging timelines (minutes) with transcriptomic/proteomic sampling (hours/days) using time-course studies .

- Data dimensionality : Apply machine learning (e.g., PCA or cluster analysis) to reduce high-dimensional omics data into interpretable tracer uptake patterns .

- Validation pipelines : Use orthogonal assays (e.g., siRNA knockdown of target proteins) to confirm mechanistic links between tracer uptake and molecular pathways .

Methodological Considerations

- Synthesis : Prioritize automated synthesis modules (e.g., CPCU systems) to improve batch-to-batch consistency .

- Imaging : Always include a control cohort (e.g., receptor-negative models) to distinguish specific vs. nonspecific binding .

- Data reporting : Follow the EARL guidelines for PET quantification to ensure compliance with international standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.